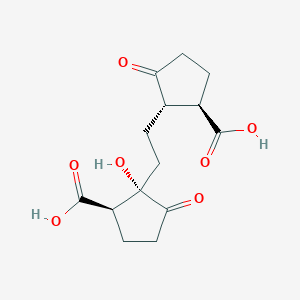
Sarkomycin Z
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sarkomycin Z, also known as this compound, is a useful research compound. Its molecular formula is C14H18O7 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Mechanism of Action:
Sarkomycin Z interacts with cellular components, particularly targeting DNA and RNA synthesis pathways. Its structural features, including the α, β-unsaturated ketone moiety, are crucial for its biological activity. Research indicates that modifications to this moiety can significantly alter its cytotoxic effects .
Comparative Efficacy:
In studies comparing this compound with other antitumor antibiotics such as Actinomycin D and Mitomycin C, this compound demonstrated lower potency but still showed promise in specific contexts. For example, while Actinomycin D has been extensively used in chemotherapy protocols due to its strong activity against a wide range of tumors, this compound's unique properties may allow it to be utilized in combination therapies or as a lead compound for further structural optimization .
Table 1: Summary of Research Findings on this compound
Stability and Toxicity
Research has indicated that this compound tends to polymerize and lose activity over time. In vitro studies have shown that its cytotoxic effects diminish significantly after prolonged exposure or storage, emphasizing the need for careful handling and formulation strategies to maintain its therapeutic potential .
Toxicity Profile:
While this compound exhibits antitumor properties, its toxicity profile has raised concerns. Studies indicate that the compound can induce cellular degeneration at high concentrations but shows a relatively low toxicity when compared to other chemotherapeutic agents. This balance between efficacy and safety is crucial for its potential use in clinical settings .
Propiedades
Fórmula molecular |
C14H18O7 |
|---|---|
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
(1R,2S)-2-[2-[(1S,2R)-2-carboxy-5-oxocyclopentyl]ethyl]-2-hydroxy-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O7/c15-10-3-1-8(12(17)18)7(10)5-6-14(21)9(13(19)20)2-4-11(14)16/h7-9,21H,1-6H2,(H,17,18)(H,19,20)/t7-,8+,9-,14-/m0/s1 |
Clave InChI |
CLZCOSSNMHCIQY-KSCJFIISSA-N |
SMILES isomérico |
C1CC(=O)[C@H]([C@@H]1C(=O)O)CC[C@@]2([C@@H](CCC2=O)C(=O)O)O |
SMILES canónico |
C1CC(=O)C(C1C(=O)O)CCC2(C(CCC2=O)C(=O)O)O |
Sinónimos |
sarcomycin Z sarkomycin Z |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















